REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[N:17]([CH3:18])[N:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=1.CN(C)[CH:21]=[O:22]>>[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[N:17]([CH3:18])[N:16]=[CH:15][C:14]=2[CH:21]=[O:22])=[CH:9][CH:8]=1
|
Name
|
|
Quantity
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80 g
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Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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30 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C1=CC=NN1C
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Name
|
|
Quantity
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300 mL
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Type
|
reactant
|
Smiles
|
CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After completion of the addition
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated to 120° C.
|
Type
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STIRRING
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Details
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stirred overnight
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Duration
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8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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ADDITION
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Details
|
The residue was poured into ice-water (700 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with dichloromethane (4×300 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (Gradient: 1:100 to 1:30 ethyl acetate in petroleum ether)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |